molecular formula C6H11BrN2O2 B1652150 2-(2-Bromoacetamido)-2-methylpropanamide CAS No. 1394041-91-8

2-(2-Bromoacetamido)-2-methylpropanamide

Cat. No.: B1652150
CAS No.: 1394041-91-8
M. Wt: 223.07
InChI Key: CUUMFYRSQNDCDL-UHFFFAOYSA-N
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Description

2-(2-Bromoacetamido)-2-methylpropanamide is an organic compound with the molecular formula C5H10BrNO2 It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a 2-bromoacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoacetamido)-2-methylpropanamide typically involves the reaction of 2-amino-2-methylpropanamide with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to prevent side reactions and ensure high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoacetamido)-2-methylpropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Hydrolysis: Products include carboxylic acids and amines.

    Oxidation and Reduction: Products include oxo derivatives and amine derivatives.

Scientific Research Applications

2-(2-Bromoacetamido)-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Biological Studies: The compound can be used to study enzyme inhibition, particularly enzymes involved in metabolic pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromoacetamido)-2-methylpropanamide involves its interaction with biological molecules, particularly enzymes. The bromoacetamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This interaction can disrupt metabolic pathways and cellular processes, making the compound useful in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetamide: A simpler analogue with similar reactivity but lacking the additional methyl group.

    2-Chloroacetamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    N-Bromoacetamide: Another related compound with similar applications in organic synthesis and medicinal chemistry.

Uniqueness

2-(2-Bromoacetamido)-2-methylpropanamide is unique due to the presence of both the bromoacetamido group and the methyl group, which can influence its reactivity and biological activity. The additional methyl group can provide steric hindrance, affecting the compound’s interaction with enzymes and other biological molecules. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals.

Properties

IUPAC Name

2-[(2-bromoacetyl)amino]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrN2O2/c1-6(2,5(8)11)9-4(10)3-7/h3H2,1-2H3,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUMFYRSQNDCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244764
Record name Propanamide, 2-[(2-bromoacetyl)amino]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-91-8
Record name Propanamide, 2-[(2-bromoacetyl)amino]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-[(2-bromoacetyl)amino]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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